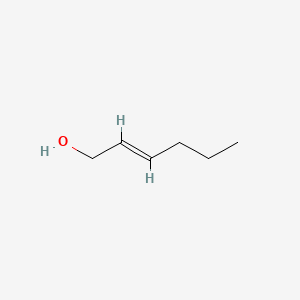

2-aHexen-a1-aol

Description

Structure

3D Structure

Properties

CAS No. |

2305-21-7 |

|---|---|

Molecular Formula |

C6H12O |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

hex-2-en-1-ol |

InChI |

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3 |

InChI Key |

ZCHHRLHTBGRGOT-UHFFFAOYSA-N |

Isomeric SMILES |

CCC/C=C/CO |

Canonical SMILES |

CCCC=CCO |

boiling_point |

158.00 to 160.00 °C. @ 760.00 mm Hg |

density |

0.836-0.841 |

physical_description |

Liquid Almost colourless liquid; Strong, fruity-green aroma |

solubility |

Soluble in propylene glycol and most fixed oils; Very slightly soluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Biosynthesis and Biocatalytic Pathways of Trans 2 Hexen 1 Ol

Natural Occurrence and Biosynthesis in Organisms

trans-2-Hexen-1-ol (B124871) is a key contributor to the characteristic "green" aroma of many fruits and vegetables. beilstein-journals.org This C6 alcohol is a member of the green leaf volatiles (GLVs), a group of compounds released by plants in response to various stimuli. mdpi.comresearchgate.net

Formation as a Green Leaf Volatile (GLV) in Plants

trans-2-Hexen-1-ol is a prominent Green Leaf Volatile (GLV), a class of biogenic volatile organic compounds released by plants. mdpi.comresearchgate.net These compounds are responsible for the characteristic smell of freshly cut grass and damaged leaves. oup.com GLVs, including trans-2-hexen-1-ol, play crucial roles in plant defense, acting as signaling molecules within the plant and between plants, and in interactions with insects. researchgate.netoup.com

The synthesis and release of trans-2-hexen-1-ol and other GLVs are rapidly triggered by external stressors, most notably mechanical wounding and herbivore attacks. mdpi.comoup.commdpi.com When plant tissues are damaged, a cascade of biochemical reactions is initiated, leading to the production of these volatile compounds. oup.comresearchgate.net This response is not limited to direct damage; plants can also release GLVs upon pathogen infection. researchgate.net

For example, studies on murtilla plants have shown a significant increase in the release of related C6 compounds following both mechanical damage and herbivory. mdpi.com Similarly, research on tea plants has demonstrated the rapid and continuous release of (Z)-3-hexen-1-ol, a closely related GLV, in response to insect infestation. nih.gov The release of these volatiles can act as a defense mechanism, either by deterring herbivores or by attracting their natural predators. researchgate.net

| Stimulus | Plant Species | Observed Effect on C6 GLV Production |

| Mechanical Damage | Murtilla (Ugni molinae) | ~10-fold increase in 2-hexanone concentration. mdpi.com |

| Herbivory | Murtilla (Ugni molinae) | ~6-fold increase in 2-hexanone concentration. mdpi.com |

| Insect Infestation | Tea (Camellia sinensis) | Rapid and continuous release of (Z)-3-hexen-1-ol. nih.gov |

| Wounding | Strawberry (Fragaria x ananassa) | Emission of trans-2-hexenal (B146799) within 10 minutes. uky.edu |

The production of trans-2-hexen-1-ol and other GLVs can vary depending on the plant tissue and its developmental stage. oup.com For instance, in strawberries, the capacity to produce these volatiles is present in the fruit. uky.edunih.gov The expression of genes involved in the biosynthesis of flavor compounds, including GLVs, has been observed to differ between developmental stages of strawberry fruit. nih.gov

In tea plants, the conversion of absorbed (Z)-3-hexen-1-ol into non-volatile glycosides occurs in the leaves, suggesting a dynamic metabolic process within specific tissues. oup.comnih.gov The capacity to produce GLVs is a widespread trait among vascular plants and can be influenced by the specific needs and environmental challenges faced by the plant at different points in its life cycle. researchgate.netoup.com

The biosynthesis of trans-2-hexen-1-ol in plants originates from the lipoxygenase (LOX) pathway. oup.comnih.gov This pathway utilizes fatty acids, primarily linolenic acid and linoleic acid, as initial substrates. nih.govacs.org

The key steps in the formation of trans-2-hexen-1-ol are:

Lipoxygenase (LOX) Action : In response to tissue damage, lipoxygenase enzymes are released and act on polyunsaturated fatty acids like linolenic acid. oup.comgoogle.com This enzymatic reaction forms a hydroperoxide. google.com

Hydroperoxide Lyase (HPL) Cleavage : The hydroperoxide is then cleaved by hydroperoxide lyase (HPL) to produce C6 aldehydes. oup.comgoogle.com Specifically, linolenic acid yields (Z)-3-hexenal. oup.comnih.gov

Isomerization : (Z)-3-hexenal can then be isomerized to the more stable trans-2-hexenal. oup.comnih.gov This isomerization can occur spontaneously or be enzyme-catalyzed. uky.edu

Reduction to Alcohol : Finally, trans-2-hexenal is reduced to trans-2-hexen-1-ol by the action of alcohol dehydrogenase (ADH). oup.comgoogle.comkyoto-u.ac.jp

This cascade of reactions occurs very rapidly, with C6 aldehydes being detectable within seconds of tissue disruption. uky.edu

| Enzyme | Substrate | Product |

| Lipoxygenase (LOX) | Linolenic Acid | 13-Hydroperoxylinolenic acid |

| Hydroperoxide Lyase (HPL) | 13-Hydroperoxylinolenic acid | (Z)-3-Hexenal |

| Isomerase | (Z)-3-Hexenal | trans-2-Hexenal |

| Alcohol Dehydrogenase (ADH) | trans-2-Hexenal | trans-2-Hexen-1-ol |

Microbial Production Mechanisms

While the biosynthesis of trans-2-hexen-1-ol is well-documented in plants, certain microorganisms are also capable of producing this compound, often through bioconversion or biocatalytic processes.

Direct de novo biosynthesis of trans-2-hexen-1-ol by microorganisms through novel pathways is not extensively documented. However, the biocatalytic production using microbial enzymes is a known process. For example, the yeast Saccharomyces cerevisiae is a known producer of (E)-2-Hexen-1-ol. nih.gov

More prominent is the use of isolated microbial enzymes for the specific conversion of precursors to trans-2-hexen-1-ol or its corresponding aldehyde, trans-2-hexenal. An example is the use of a novel aryl alcohol oxidase from the fungus Pleurotus eryngii for the biocatalytic preparation of trans-2-hexenal from trans-2-hexen-1-ol. beilstein-journals.orgresearchgate.net This demonstrates the potential of microbial enzymes in the synthesis of green note compounds. While this is an oxidation reaction, the reverse reaction (reduction of the aldehyde to the alcohol) is also a common microbial transformation.

The broader field of microbial production of flavor and fragrance compounds, such as vanillin (B372448), showcases the potential for engineering microorganisms to produce valuable aromatic compounds. mdpi.com Similar metabolic engineering strategies could potentially be applied to develop microbial strains for the production of trans-2-hexen-1-ol from simple carbon sources, though specific novel pathways for this compound are not yet well-established.

Genetic Engineering for Enhanced Bioproduction

The demand for natural flavor compounds like trans-2-Hexen-1-ol has driven research into enhancing its production through biotechnological methods. Genetic engineering offers a promising approach to improve the efficiency of the biosynthetic pathway. Since lipoxygenase (LOX) and alcohol dehydrogenase (ADH) are relatively common and available, engineering efforts have often focused on hydroperoxide lyase (HPL), which is frequently the limiting and most unstable enzyme in the process mdpi.comuliege.be.

A key strategy involves the heterologous expression of HPL genes in microbial hosts such as Escherichia coli. For instance, a hydroperoxide lyase gene from tomato has been successfully expressed in E. coli BL21 (DE3) cells. These recombinant whole-cell biocatalysts were then used for the production of (Z)-3-hexenal, a direct precursor to trans-2-hexenal ias.ac.in. Similarly, recombinant HPL has been utilized in biocatalytic processes to convert hydroperoxy fatty acids into C6-aldehydes with high molar conversions, achieving 50% for hexanal (B45976) and 26% for hexenal formation, without the formation of side products often seen with plant extracts acs.orgnih.gov.

Further enhancements have been achieved by optimizing cultivation conditions for the recombinant organisms. For example, the activity of recombinant HPL from Psidium guajava expressed in E. coli was increased 2.6-fold by supplementing the culture media with 1 mM Fe(II) mdpi.com. These approaches demonstrate the feasibility of using genetically engineered microorganisms to produce key intermediates in the trans-2-Hexen-1-ol synthesis pathway, paving the way for large-scale, controlled bioproduction of this valuable flavor compound.

Enzymatic Synthesis and Transformation

Beyond its natural biosynthesis, trans-2-Hexen-1-ol is a substrate for various enzymatic transformations, particularly oxidation reactions to produce trans-2-hexenal, another valuable flavor and fragrance compound. Biocatalytic methods are preferred over chemical routes due to their high selectivity, mild reaction conditions, and reduced environmental impact.

Biocatalytic Oxidation of Allylic Alcohols

The selective oxidation of allylic alcohols like trans-2-Hexen-1-ol to their corresponding aldehydes is a significant transformation in organic chemistry. Biocatalysis provides an effective means to achieve this conversion without overoxidation to carboxylic acids, a common issue in chemical synthesis.

Aryl Alcohol Oxidases (AAOx) are a class of flavoenzymes belonging to the glucose-methanol-choline (GMC) oxidoreductase family that are capable of oxidizing a wide range of alcohols, including aromatic and unsaturated aliphatic alcohols. A prominent example is the AAOx from the fungus Pleurotus eryngii (PeAAOx), which has been shown to be highly effective in catalyzing the selective oxidation of trans-2-Hexen-1-ol to trans-2-hexenal. This reaction utilizes molecular oxygen as the terminal electron acceptor, producing hydrogen peroxide (H₂O₂) as the sole byproduct. To mitigate the potential harmful effects of H₂O₂, catalase is often added to the reaction to disproportionate it into water and oxygen.

The efficiency of PeAAOx in the oxidation of trans-2-Hexen-1-ol has been studied under various conditions. In a continuous-flow microreactor setup, turnover frequencies (TF) of up to 38 s⁻¹ have been observed. The turnover number (TN), which represents the total number of substrate molecules converted per molecule of enzyme before inactivation, has been shown to exceed 300,000 in such systems. These high values indicate a highly efficient and stable biocatalyst suitable for preparative applications. However, the enzyme can exhibit substrate inhibition at high concentrations of trans-2-Hexen-1-ol, which can limit its efficiency in batch reactions.

| Reaction System | Turnover Frequency (TF) | Turnover Number (TN) | Reference |

|---|---|---|---|

| Continuous-flow microreactor (5 min residence time) | up to 38 s⁻¹ | Not specified for this TF | ias.ac.in |

| Continuous-flow microreactor (40 min residence time) | 13.5 s⁻¹ (average) | 32,400 | ias.ac.in |

| Continuous-flow microreactor (increased residence time) | Not specified | >300,000 | ias.ac.in |

| Biphasic system (substrate as organic phase) | Not specified | >2,200,000 | acs.org |

Several challenges can limit the practical application of biocatalytic oxidations, including poor solubility of substrates and products in aqueous media, product inhibition, and inefficient mass transfer of gaseous reactants like oxygen.

The performance of oxygen-dependent enzymes like PeAAOx is often hampered by the low solubility of oxygen in aqueous solutions and limitations in its transfer from the gas phase to the liquid phase. To address this, innovative reactor designs and reaction systems have been developed. One effective strategy is the use of a two-liquid phase system (2LPS), where a hydrophobic organic phase is added to the aqueous reaction buffer. This organic phase can serve as a reservoir for the substrate (trans-2-Hexen-1-ol), alleviating substrate inhibition and overcoming solubility issues. In some cases, the substrate itself can be used as the organic phase.

Another advanced approach is the use of a continuous slug-flow microreactor. This setup enhances the oxygen-transfer rate significantly. For instance, at a 5-minute residence time, an oxygen-transfer rate of approximately 0.25 mM min⁻¹ can be achieved, allowing for the complete conversion of 10 mM trans-2-Hexen-1-ol.

| Limitation | Strategy | Description | Reference |

|---|---|---|---|

| Substrate/Product Solubility and Inhibition | Two-Liquid Phase System (2LPS) | An organic phase (e.g., dodecane or the substrate itself) is added to the aqueous buffer to act as a substrate reservoir and product sink. | acs.org |

| Oxygen Solubility and Mass Transfer | Continuous Slug-Flow Microreactor | The reaction is conducted in a flow system with segmented gas (oxygen) and liquid phases, dramatically increasing the interfacial area for mass transfer. | acs.org |

Strategies to Overcome Biocatalytic Limitations

Hydrogen Peroxide Dismutation via Catalase Co-expression

In the biocatalytic oxidation of trans-2-Hexen-1-ol using oxidases, such as the aryl alcohol oxidase from Pleurotus eryngii (PeAAOx), molecular oxygen (O₂) is used as the terminal electron acceptor. This process inevitably produces hydrogen peroxide (H₂O₂) as a stoichiometric byproduct. beilstein-journals.orgresearchgate.net Hydrogen peroxide can be detrimental to the primary enzyme, causing oxidative damage and reducing its operational stability. researchgate.net

To counteract this harmful effect, catalase is commonly added to the reaction mixture. beilstein-journals.orgresearchgate.net Catalase is a highly efficient enzyme that catalyzes the dismutation of hydrogen peroxide into water and oxygen (Scheme 1). researchgate.net This in-situ removal of H₂O₂ protects the primary oxidase from inactivation, significantly extending its catalytic lifetime and allowing for much higher total turnover numbers. researchgate.netresearchgate.net For instance, in the PeAAOx-catalyzed oxidation of trans-2-Hexen-1-ol, the addition of catalase was crucial to achieving a turnover number exceeding 2.2 million. researchgate.netresearchgate.net

Scheme 1: Enzymatic Oxidation of trans-2-Hexen-1-ol with Catalase

*trans-2-Hexen-1-ol* + O₂ --(Aryl Alcohol Oxidase)--> *trans-2-Hexenal* + H₂O₂

2 H₂O₂ --(Catalase)--> 2 H₂O + O₂Product Inhibition Mitigation using Two-Liquid Phase Systems

High concentrations of both the substrate (trans-2-Hexen-1-ol) and the product (trans-2-hexenal) can lead to significant enzyme inhibition in biocatalytic processes. researchgate.net To overcome this limitation, two-liquid phase systems (2LPS) have been effectively implemented. researchgate.netresearchgate.net In this setup, an aqueous phase containing the enzyme is mixed with a water-immiscible organic phase. researchgate.netnih.gov

The organic phase, often a hydrophobic solvent like dodecane, serves as a reservoir for the poorly water-soluble substrate and extracts the inhibitory product as it is formed. researchgate.netnih.gov This partitioning keeps the concentrations of both compounds in the aqueous phase at low, non-inhibitory levels, allowing the enzyme to function optimally for extended periods. researchgate.net The application of a 2LPS in the oxidation of trans-2-Hexen-1-ol enabled the conversion of high substrate loadings, achieving product concentrations of up to 2.5 M in the organic phase and a total turnover number for the biocatalyst of over 2.2 million. researchgate.netresearchgate.net

Table 1: Performance of PeAAOx-Catalyzed Oxidation of trans-2-Hexen-1-ol in a Two-Liquid Phase System

| Parameter | Value | Reference |

|---|---|---|

| System Type | Biphasic (2LPS) | researchgate.net |

| Aqueous Phase | 50 mM KPi (pH 7), PeAAOx, Catalase | researchgate.net |

| Organic Phase | Dodecane | researchgate.net |

| Initial Substrate Concentration (in organic phase) | 500 mM | researchgate.net |

| Total Turnover Number (TON) | > 2,200,000 | researchgate.netresearchgate.net |

Continuous-Flow Microreactor Applications in Biocatalysis

Continuous-flow microreactors offer significant advantages for biocatalytic reactions, particularly those dependent on gaseous substrates like oxygen. beilstein-journals.orgucm.es The high surface-area-to-volume ratio in these systems dramatically enhances mass transfer rates, overcoming the poor solubility of O₂ in aqueous media which often limits reaction rates in conventional batch reactors. beilstein-journals.orgdoaj.org

The biocatalytic oxidation of trans-2-Hexen-1-ol to trans-2-hexenal using PeAAOx has been successfully demonstrated in a continuous slug-flow microreactor. beilstein-journals.orgresearchgate.net This setup allowed for complete conversion of the substrate with unprecedentedly high catalytic activity. beilstein-journals.orgdoaj.org The efficient oxygen supply in the microreactor led to a significant increase in the enzyme's turnover frequency (TF) and total turnover number (TN), highlighting the potential of flow chemistry for intensifying biocatalytic processes. beilstein-journals.orgresearchgate.net

Table 2: Performance of trans-2-Hexen-1-ol Oxidation in a Continuous-Flow Microreactor

| Residence Time (min) | Conversion (%) | Turnover Frequency (s⁻¹) | Total Turnover Number | Reference |

|---|---|---|---|---|

| 5 | ~20% | 38 | - | beilstein-journals.org |

| 40 | 100% | 13.5 (average) | 32,400 | beilstein-journals.orgresearchgate.net |

Conditions: 3 mL flow reactor, 10 mM trans-2-Hexen-1-ol, 0.25 µM PeAAOx, 600 U mL⁻¹ catalase, 50 mM KPi buffer (pH 7), 30 °C. beilstein-journals.org

Enzymatic Reduction of Aldehydes to Alcohols

The synthesis of trans-2-Hexen-1-ol can be achieved through the highly selective enzymatic reduction of its corresponding aldehyde, trans-2-hexenal. This biotransformation is a key step in the natural biosynthesis of "green leaf volatiles" in plants and can be replicated using isolated enzymes or whole-cell biocatalysts. nih.govgoogle.com This approach is valued for its high chemoselectivity, avoiding side reactions often encountered in chemical reductions. nih.gov

Alcohol Dehydrogenases (e.g., Saccharomyces cerevisiae ScADH1)

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible reduction of aldehydes and ketones to their corresponding alcohols. redalyc.org This reaction requires a hydride donor, typically the reduced nicotinamide cofactor NADH or NADPH. redalyc.org ADHs are widespread in nature and are instrumental in various biotechnological processes for producing optically active alcohols. redalyc.org

Yeast, particularly Saccharomyces cerevisiae, is a well-known source of ADHs and has been identified as a producer of trans-2-Hexen-1-ol. google.comnih.gov During fermentation, yeast ADHs can reduce hexenals present in the medium to their corresponding alcohols. google.com The high selectivity of these enzymes makes them excellent candidates for the specific conversion of trans-2-hexenal to trans-2-Hexen-1-ol without affecting other functional groups. nih.gov

NADH Regeneration Systems (e.g., Candida boidinii Formate Dehydrogenase FDH)

The primary drawback of using ADHs on a preparative scale is the high cost of the nicotinamide cofactors (NADH/NADPH), which are consumed in stoichiometric amounts. To make the process economically viable, the oxidized cofactor (NAD⁺/NADP⁺) must be continuously regenerated back to its reduced form. harvard.edunih.gov

An effective and widely used method for this is the formate/formate dehydrogenase (FDH) system. harvard.edu Formate dehydrogenase, often sourced from Candida boidinii, catalyzes the oxidation of a cheap and readily available substrate, sodium formate, to carbon dioxide. nih.gov This oxidation is coupled to the reduction of NAD⁺ to NADH, which can then be utilized by the primary alcohol dehydrogenase for the reduction of the target aldehyde. harvard.eduresearchgate.net This creates a closed-loop system where only catalytic amounts of the expensive cofactor are needed.

Immobilized Enzyme Systems for Enhanced Conversion

For industrial applications, particularly in continuous processes, the use of free enzymes in solution is often impractical due to instability and difficulties in recovery and reuse. nih.gov Enzyme immobilization, the process of confining enzymes to a solid support material, addresses these challenges. nih.govmdpi.com

Immobilization can significantly enhance the operational stability of enzymes against changes in temperature and pH. nih.gov It also allows for easy separation of the biocatalyst from the reaction mixture, enabling its reuse over multiple cycles and facilitating the development of continuous-flow reactor systems. nih.govmdpi.com For the synthesis of trans-2-Hexen-1-ol, co-immobilizing both the alcohol dehydrogenase and the formate dehydrogenase onto a single support can create a highly efficient and stable biocatalytic system with improved productivity and reduced operational costs. nih.gov Various techniques, including adsorption, covalent binding, and entrapment, can be employed depending on the specific enzymes and process requirements. nih.govmdpi.com

Chemical Synthetic Routes for trans-2-Hexen-1-Ol and its Derivatives

While biocatalytic methods provide a "natural" route, chemical synthesis offers versatile and scalable alternatives for producing trans-2-Hexen-1-ol and related compounds. These methods focus on controlling stereochemistry and enabling further chemical modifications.

Stereoselective Synthesis Methodologies

Achieving the trans (or E) configuration of the double bond is a key challenge in the synthesis of trans-2-Hexen-1-ol. A primary and straightforward method involves the stereoselective reduction of trans-2-hexenal. wikipedia.org The geometry of the double bond is preserved during the reduction of the aldehyde functional group to a primary alcohol.

Another important strategy is the semi-hydrogenation of alkynes. While the hydrogenation of 2-hexyn-1-ol over palladium-based catalysts often yields the cis-isomer (cis-2-hexen-1-ol) with high selectivity, modifications to the catalyst or reaction conditions can favor the trans product. mdpi.com For example, dissolving metal reductions (e.g., sodium in liquid ammonia) of α,β-alkynols are known to produce trans-allylic alcohols.

Functional Group Transformations and Derivatization

The chemical reactivity of trans-2-Hexen-1-ol is centered on its two primary functional groups: the hydroxyl group and the carbon-carbon double bond. These sites allow for a range of transformations and the creation of various derivatives.

A principal transformation is the oxidation of the primary alcohol back to the corresponding aldehyde, trans-2-hexenal. This selective oxidation is a crucial reaction, as trans-2-hexenal is also a valuable flavor and fragrance compound. researchgate.net This can be achieved using various oxidizing agents common in organic synthesis. Biocatalytic methods, as mentioned earlier, also perform this oxidation efficiently. researchgate.netd-nb.info

The hydroxyl group can also be converted into other functional groups. Esterification, for example, produces trans-2-hexenyl esters (such as trans-2-hexenyl acetate), which are themselves important aroma compounds with distinct fruity notes.

Allylic Epoxidation Reactions

The allylic alcohol moiety in trans-2-Hexen-1-ol makes it an excellent substrate for stereoselective epoxidation reactions, which introduce an epoxide ring adjacent to the hydroxyl-bearing carbon. This transformation is valuable for the synthesis of complex, optically active molecules.

The Sharpless Asymmetric Epoxidation is a renowned method for this purpose. It utilizes a catalytic system composed of titanium tetraisopropoxide (Ti(OiPr)₄), a chiral diethyl tartrate (DET) ligand, and an oxidant, typically tert-butyl hydroperoxide (TBHP). libretexts.orgjove.com This reaction converts allylic alcohols into chiral epoxy alcohols with very high enantioselectivity. libretexts.org The specific stereoisomer of the resulting epoxide is determined by the chirality of the DET used ((+)-DET or (-)-DET). jove.com For instance, the epoxidation of trans-2-hexen-1-ol with L-(+)-DET yields the (2S, 3S)-enantiomer of the corresponding epoxy alcohol with high purity. jove.com

Other catalytic systems have also been developed for the epoxidation of allylic alcohols. These include methods using catalysts based on tungsten, niobium, and other titanium complexes, often employing hydrogen peroxide as a green oxidant. libretexts.orgacs.orgacs.org These reactions provide access to valuable chiral building blocks for further synthesis.

| Catalytic System | Key Reagents | Substrate | Product | Key Feature |

| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, L-(+)-DET or D-(-)-DET, TBHP | trans-2-Hexen-1-ol | Chiral 2,3-epoxyhexan-1-ol | High enantioselectivity controlled by the chiral ligand. libretexts.orgjove.com |

| Tungsten-Catalyzed Epoxidation | WO₂(acac)₂, BHA ligand, H₂O₂ | cis- and trans-allylic alcohols | Epoxy alcohols | Utilizes hydrogen peroxide as the oxidant. acs.org |

| Titanium(III)-Catalyzed Epoxidation | Ti(III) complex, TBHP | Primary, secondary, and tertiary allylic alcohols | 2,3-epoxyalcohols | High chemo- and diastereoselectivity under mild conditions. acs.org |

Ecological and Inter Species Chemical Signaling Roles of Trans 2 Hexen 1 Ol

Role in Plant-Insect Chemical Communication

trans-2-Hexen-1-ol (B124871) serves as a key semiochemical, a chemical cue that mediates interactions between organisms. In the realm of plant-insect communication, it acts as a kairomone, a signal that benefits the receiver (the insect) by indicating the presence of a potential food source or host plant. researchgate.net Its release from plants can influence the behavior of a wide array of insects, from destructive agricultural pests to their natural enemies.

The scent of trans-2-hexen-1-ol can either attract or repel insects, depending on the species, its physiological state, and the context of the chemical signal. This dual role makes it a significant factor in shaping insect communities on and around plants. It is recognized for its potential in pest management strategies as a natural insect attractant and repellent. chemimpex.comresearchgate.net

trans-2-Hexen-1-ol has been identified as a significant attractant for several major agricultural pests.

Plutella xylostella (Diamondback Moth): This notorious pest of cruciferous crops is attracted to trans-2-hexen-1-ol. researchgate.net Field trapping experiments have demonstrated that this compound is highly attractive to adult diamondback moths. researchgate.net Studies have shown that females, in particular, exhibit strong electrophysiological responses to this volatile, which are enhanced with increasing concentrations. researchgate.net This attraction suggests that P. xylostella uses trans-2-hexen-1-ol as a cue to locate host plants.

Aphids: Various aphid species are known to respond to trans-2-hexen-1-ol. In laboratory tests using an improved electroantennogram (EAG) technique, the black bean aphid, Aphis fabae, showed large EAG responses to this compound. uni.lu Furthermore, greenhouse experiments have successfully used dispensers releasing trans-2-hexen-1-ol to lure and trap aphids, demonstrating its attractive properties over a period of approximately 17 days. biocrick.com

Table 1: Behavioral and Electrophysiological Responses of Agricultural Pests to trans-2-Hexen-1-ol

| Pest Species | Type of Response | Key Findings | Citations |

|---|---|---|---|

| Plutella xylostella (Diamondback Moth) | Attraction / Electrophysiological | Highly attractive in field trapping experiments. Females show stronger EAG responses than males. | researchgate.netresearchgate.net |

| Aphis fabae (Black Bean Aphid) | Electrophysiological | Elicited large electroantennogram (EAG) peak responses. | uni.lu |

| Aphids (General) | Attraction | Successfully used in slow-release dispensers to attract and trap aphids in a greenhouse setting. | biocrick.com |

The signaling role of trans-2-hexen-1-ol extends to the third trophic level, influencing the behavior of predators and parasitoids that prey on herbivorous pests.

Aphidius gifuensis: This parasitoid wasp, which is a natural enemy of several aphid species, is significantly attracted to trans-2-hexen-1-ol. researchgate.net This attraction is crucial for the parasitoid's ability to locate aphid-infested plants, where it can find hosts for its offspring.

Microplitis croceipes: This parasitic wasp, a natural enemy of Heliothis and Helicoverpa moth species, also demonstrates olfactory sensitivity to trans-2-hexen-1-ol, as shown by electroantennogram (EAG) response profiles. researchgate.net

In some cases, trans-2-hexen-1-ol can act as a synergist, enhancing the attractiveness of other chemical cues, such as insect pheromones, for species like the boll weevil (Anthonomus grandis). google.comresearchgate.net

Table 2: Responses of Beneficial Insects to trans-2-Hexen-1-ol

| Beneficial Insect | Role | Type of Response | Significance | Citations |

|---|---|---|---|---|

| Aphidius gifuensis | Aphid Parasitoid | Attraction | Helps the parasitoid locate aphid-infested host plants. | researchgate.net |

| Microplitis croceipes | Moth Parasitoid | Electrophysiological | Indicates olfactory detection of a common plant volatile, likely used in host-habitat location. | researchgate.net |

The behavioral responses of insects to trans-2-hexen-1-ol are primarily investigated using two main laboratory techniques: behavioral assays in an olfactometer and electroantennography (EAG). guildhe.ac.uk

Olfactometry: This method assesses an insect's behavioral choice in response to an odor. guildhe.ac.uk For instance, Y-tube olfactometer studies have been used to demonstrate the attraction of the parasitoid Aphidius gifuensis to trans-2-hexen-1-ol. researchgate.net These assays provide direct evidence of attraction or repulsion by observing the insect's movement towards or away from the chemical source.

Electroantennography (EAG): EAG is an electrophysiological technique that measures the average electrical output from the entire insect antenna in response to an odor stimulus. chemical-ecology.net It is a powerful tool for screening which compounds an insect can smell. Numerous studies have used EAG to confirm that the antennae of pests like Plutella xylostella and Aphis fabae, as well as beneficial insects like Aphidius gifuensis and Microplitis croceipes, generate significant electrical signals when exposed to trans-2-hexen-1-ol, confirming their ability to detect the compound. researchgate.netuni.luresearchgate.netresearchgate.net

The detection of volatile compounds like trans-2-hexen-1-ol by insects occurs in the antennae, which are covered in sensory hairs (sensilla) containing olfactory receptor neurons (ORNs). The perception process begins when odor molecules enter the sensilla and bind to specific proteins.

While specific research detailing the binding of trans-2-hexen-1-ol to a particular chemosensory protein (CSP) is limited, the general mechanism is well-understood. For an odor molecule to be detected, it must first traverse the aqueous lymph of the sensillum to reach the odorant receptors (ORs) on the dendritic membrane of the ORNs. This transport is facilitated by odorant-binding proteins (OBPs) or, in some cases, chemosensory proteins (CSPs).

Research on related compounds provides insight into this process. For example, studies on insect ORs from Drosophila melanogaster reconstituted into nanodiscs showed a highly sensitive and selective electrical response to the aldehyde analog, trans-2-hexenal (B146799), suggesting a specific receptor-ligand interaction. biocrick.com While not the exact compound, this points to the existence of specific receptors within the olfactory system capable of binding to these C6 green leaf volatiles. The binding event with a receptor or protein is the critical first step that initiates the neural signal, which is then processed by the insect's brain, leading to a behavioral response such as attraction. biocrick.comchemical-ecology.net

Mechanisms of Olfactory Perception in Insects

Interaction with Odorant Binding Proteins (OBPs)

For a hydrophobic odorant molecule like trans-2-hexen-1-ol to be detected, it must first traverse the aqueous sensillar lymph surrounding the olfactory receptor neurons (ORNs) in an insect's antenna. plos.orgoup.com This transport is facilitated by small, soluble proteins known as Odorant Binding Proteins (OBPs) and Chemosensory Proteins (CSPs). plos.orgoup.comnih.gov These proteins bind to odorants and transport them to the receptors. oup.comnih.gov

Research has shown varied binding affinities of trans-2-hexen-1-ol to OBPs in different insect species. In the jujube bud weevil, Pachyrhinus yasumatsui, trans-2-hexen-1-ol exhibits a strong binding affinity to the odorant binding protein PyasOBP2. nih.gov Conversely, in the meadow moth, Loxostege sticticalis, the compound induces a strong antennal response but shows affinity for the general odorant binding protein LstiGOBP1, not LstiGOBP2. plos.org In the parasitoid wasp Macrocentrus cingulum, the binding affinity of trans-2-hexen-1-ol to the protein McinOBP4-Wt was found to be moderate. nih.gov

Furthermore, studies on the diamondback moth, Plutella xylostella, have demonstrated the importance of these binding proteins in behavior. When the expression of a specific chemosensory protein, PxylCSP18, was reduced, the attractive effect of trans-2-hexen-1-ol on the moths significantly decreased. oup.com In Athetis dissimilis, the high electrophysiological response to trans-2-hexen-1-ol is correlated with changes in the expression levels of several OBP genes, suggesting their involvement in its detection. nih.govfrontiersin.org

Table 1: Binding Affinities of trans-2-Hexen-1-Ol to Insect Odorant Binding Proteins

| Insect Species | Protein | Binding Affinity (Ki or KD) | Reference |

|---|---|---|---|

| Pachyrhinus yasumatsui | PyasOBP2 | <10 µM (Strong) | nih.gov |

| Macrocentrus cingulum | McinOBP4-Wt | 19.83 µM | nih.gov |

Electrophysiological Responses of Antennal Neurons (EAG)

Electroantennography (EAG) is a technique used to measure the total electrical output from an insect's antenna in response to an odor stimulus. It provides a direct measure of the sensitivity of antennal neurons to a specific compound. Numerous studies have shown that trans-2-hexen-1-ol elicits significant EAG responses across a wide range of insect species, indicating its importance as a semiochemical.

For instance, trans-2-hexen-1-ol evokes strong EAG responses in major agricultural pests like the fall armyworm (Spodoptera frugiperda), the diamondback moth (Plutella xylostella), and the boll weevil (Anthonomus grandis). icar.org.inresearchgate.netfrontiersin.orgnih.gov In male adults of Athetis dissimilis, it produced one of the highest EAG responses among tested volatiles, measuring 1.27 ± 0.18 mV. nih.govfrontiersin.orgscienceopen.com Similarly, it elicited the highest EAG stimulation in female red pumpkin beetles, Aulacophora foveicollis, and prompted strong responses in the mosquito Aedes albopictus. nih.govresearchgate.netku.ac.bd The chemical structure is crucial, as Athetis dissimilis showed a high response to trans-2-hexen-1-ol but a low response to its isomer, cis-2-hexen-1-ol (B1238580). nih.govfrontiersin.org

Table 2: Electroantennogram (EAG) Responses to trans-2-Hexen-1-Ol in Various Insects

| Insect Species | Sex/Condition | EAG Response | Reference |

|---|---|---|---|

| Spodoptera frugiperda | Male | 2.252 ± 0.155 mV | researchgate.net |

| Spodoptera frugiperda | Female | 2.448 ± 0.189 mV | researchgate.net |

| Spodoptera frugiperda | Mated Female | 2.282 ± 0.146 mV | researchgate.net |

| Athetis dissimilis | Male | 1.27 ± 0.18 mV (Highest response) | nih.govfrontiersin.orgscienceopen.com |

| Aulacophora foveicollis | Female | ~119% relative amplitude (Highest) | ku.ac.bd |

| Aedes albopictus | Female | Dose-dependent response | nih.govresearchgate.net |

Neural Processing of Olfactory Information in Insect Brains

Once the olfactory receptor neurons on the antenna are activated by trans-2-hexen-1-ol, they send electrical signals to the primary olfactory center of the insect brain, the antennal lobe. caltech.eduwur.nl Within the antennal lobe, this information is processed in distinct globular structures called glomeruli before being relayed to higher brain centers like the mushroom bodies, which are involved in learning and memory. caltech.eduwur.nl

Studies on the Colorado potato beetle, Leptinotarsa decemlineata, have recorded the responses of individual neurons in the deutocerebrum (the brain region containing the antennal lobe) to stimulation with trans-2-hexen-1-ol. wur.nl This research revealed that the response spectra of these central neurons can be either broadly tuned, responding to several green leaf volatiles, or highly specialized, responding to a very limited set of compounds. wur.nl In locusts, trans-2-hexen-1-ol has been used as a component of a "green odor" stimulus to investigate how the dynamics of a population of neurons contribute to encoding olfactory information. caltech.educaltech.edunih.gov The research shows that natural, intermittent odor plumes drive specific temporal patterns in neural coding. nih.gov Similar work in Drosophila has utilized trans-2-hexen-1-ol to map odor representation in the inner brain, furthering the quantitative understanding of olfactory processing. aps.org

Molecular Docking and Homology Modeling of Protein-Ligand Interactions

To understand the precise nature of the interaction between trans-2-hexen-1-ol and its corresponding binding proteins, researchers employ computational techniques like molecular docking and homology modeling. nih.gov These methods allow for the three-dimensional prediction of how a ligand, such as trans-2-hexen-1-ol, fits into the binding pocket of a protein like an OBP.

Molecular docking simulations can predict the binding energy and identify the specific amino acid residues that are crucial for the interaction. nih.gov For example, a study on the OBP McinOBP4 from the wasp Macrocentrus cingulum used this approach to identify key binding sites for various corn odorants. nih.gov Although a specific model for trans-2-hexen-1-ol was not detailed, the study revealed that residues like Met119 were critical for binding other ligands within the same protein, demonstrating the power of this technique. nih.gov Homology modeling is often used when the exact crystal structure of the target protein is unknown. By using the known structure of a related protein as a template, a 3D model of the target OBP can be built, which can then be used for docking studies. These computational approaches are invaluable for predicting which proteins are likely to interact with trans-2-hexen-1-ol and for guiding further functional studies.

Ecological Applications in Pest Management Strategies

The detailed understanding of how insects detect and respond to trans-2-hexen-1-ol provides a scientific basis for its use in environmentally friendly pest management strategies. By manipulating insect behavior with this naturally occurring volatile, it is possible to develop effective monitoring and control methods.

Development of Volatile-Based Trapping Systems

Trans-2-hexen-1-ol has proven to be a valuable component in volatile-based trapping systems for various insect pests. It can act as a direct attractant or as a synergist, enhancing the effectiveness of other attractants like pheromones. google.com

Field experiments have shown that a combination of trans-2-hexen-1-ol and isopropyl isothiocyanate is highly attractive to adults of the diamondback moth, Plutella xylostella, significantly increasing capture rates, especially when used with colored sticky traps. nih.govencyclopedia.pubresearchgate.netmdpi.com For the boll weevil, Anthonomus grandis, trans-2-hexen-1-ol acts as a powerful synergist. google.compurdue.edu While inactive on its own, when added to traps baited with the weevil's aggregation pheromone, it significantly increases the number of captured insects. frontiersin.orggoogle.com This synergistic effect makes pheromone-baited traps more potent and extends their period of attractiveness. google.com

Integration into "Push-Pull" Pest Control Approaches

"Push-pull" is an advanced pest management strategy that manipulates insect behavior by using a combination of repellent ("push") and attractant ("pull") stimuli. nih.gov A repellent is used to drive pests away from the main crop, while an attractive stimulus lures them towards a trap crop or trapping device where they can be contained.

In this framework, trans-2-hexen-1-ol serves as an effective "pull" component. purdue.eduoup.com Its ability to attract pests or synergize pheromones makes it ideal for luring target insects away from valuable crops. For example, the synergistic combination of the boll weevil's aggregation pheromone with trans-2-hexen-1-ol creates a powerful "pull" that can be a core component of a push-pull system for cotton. purdue.edu The identification of such attractive volatiles is a key focus for developing push-pull strategies against a range of pests, including the diamondback moth and the whitefly Bemisia tabaci. researchgate.netfrontiersin.orgmdpi.com By integrating behavior-modifying semiochemicals like trans-2-hexen-1-ol, these strategies offer a sophisticated and sustainable approach to pest control. nih.govmdpi.com

Antifungal and Antimicrobial Activities of trans-2-Hexen-1-Ol

The volatile organic compound (VOC) trans-2-Hexen-1-ol, a so-called leaf alcohol, exhibits significant antifungal and antimicrobial properties. These characteristics position it as a compound of interest for controlling phytopathogenic fungi, particularly in agricultural settings. Research has demonstrated its efficacy against various fungal species, with a notable focus on its impact on Fusarium verticillioides, a prevalent pathogen in maize.

Inhibition of Fungal Growth (e.g., Fusarium verticillioides)

Trans-2-Hexen-1-ol has been identified as an effective inhibitor of the mycelial growth of Fusarium verticillioides. In laboratory studies, its antifungal activity has been compared with other volatile organic compounds, demonstrating a clear inhibitory effect on fungal development. While compounds like geraniol (B1671447) and nerol (B1678202) showed the highest activity, trans-2-Hexen-1-ol was also part of a group of moderately active compounds that significantly suppressed fungal growth. researchgate.net Its activity is considered a key factor in its potential application for controlling fungal contamination in stored grains like maize. researchgate.net

Table 1: Comparative Antifungal Activity of Volatile Organic Compounds against Fusarium verticillioides

| Compound | Relative Antifungal Activity Level | Source |

|---|---|---|

| Geraniol | Most Active | researchgate.net |

| Nerol | Most Active | researchgate.net |

| Isovaleraldehyde | Most Active | researchgate.net |

| Linalool (B1675412) | Most Active | researchgate.net |

| trans-2-Hexen-1-Ol | Active | researchgate.net |

| cis-3-Hexen-1-ol | Active | researchgate.net |

| cis-2-Hexen-1-ol | Active | researchgate.net |

| trans-3-Hexen-1-ol | Active | researchgate.net |

Mechanisms of Antifungal Action

Studies on the closely related aldehyde, trans-2-hexenal, provide further insight into potential mechanisms that may be shared or similar. Research on trans-2-hexenal's effect on various fungi, such as Botrytis cinerea and Geotrichum citri-aurantii, has revealed several modes of action:

Cell Membrane and Wall Disruption : Trans-2-hexenal has been shown to severely damage fungal membranes and cell walls. frontiersin.org This includes altering the integrity and permeability of the cell membrane, which can lead to the leakage of essential intracellular components like potassium ions and DNA. frontiersin.orgmdpi.com

Inhibition of Ergosterol (B1671047) Biosynthesis : A key target of this class of compounds is the biosynthesis of ergosterol, a vital component of fungal cell membranes. frontiersin.orgmdpi.com By down-regulating the expression of genes involved in the ergosterol pathway (such as ERG1, ERG7, and ERG11), the compound compromises membrane structure and function. mdpi.comresearchgate.net

Mitochondrial Dysfunction : The compound can interfere with mitochondrial energy metabolism. mdpi.com This can lead to a decrease in the production of acetyl-CoA and ATP, which are essential for normal hyphal growth. mdpi.com

While these specific mechanisms have been detailed for the aldehyde trans-2-hexenal, the structural similarity suggests that trans-2-Hexen-1-ol may employ comparable strategies to exert its antifungal effects, centered on the disruption of cellular structures and metabolic processes.

Inhibition of Mycotoxin Production (e.g., Fumonisin B1)

Beyond inhibiting fungal growth, trans-2-Hexen-1-ol is also effective at suppressing the production of mycotoxins. researchgate.net Specifically, it has been shown to inhibit the biosynthesis of Fumonisin B1 (FB1) by Fusarium verticillioides. researchgate.netresearchgate.net FB1 is a toxic secondary metabolite produced by the fungus, particularly on maize, and poses significant health risks to humans and animals. frontiersin.org The ability of trans-2-Hexen-1-ol to reduce mycotoxin contamination is a critical aspect of its potential use as a grain preservative, as it addresses not only the fungal pathogen itself but also the harmful toxins it produces. researchgate.net This antimycotoxigenic effect adds a significant layer to its protective capabilities in stored products. researchgate.net

Table 2: Effects of trans-2-Hexen-1-Ol on Fusarium verticillioides

| Activity | Target | Observed Effect | Source |

|---|---|---|---|

| Antifungal | Mycelial Growth | Inhibition of fungal development | researchgate.net |

| Antimycotoxigenic | Fumonisin B1 (FB1) Production | Reduction in FB1 biosynthesis | researchgate.netresearchgate.net |

Influence on Fungal Spore Dispersal by Insect Vectors

The spread of fungal pathogens in stored grains is often facilitated by insect vectors. The maize weevil, Sitophilus zeamais, has been identified as a significant mechanical vector for the spores of Fusarium verticillioides. researchgate.net Research has demonstrated that these weevils can effectively disseminate fungal spores from contaminated to uncontaminated maize grains, leading to the spread of infection and subsequent mycotoxin production. researchgate.net

Trans-2-Hexen-1-ol plays a crucial role in mitigating this by exhibiting insecticidal effects against S. zeamais. researchgate.net By controlling the insect vector population, the compound indirectly, but effectively, influences the dispersal of fungal spores. This dual action—directly inhibiting fungal growth and controlling the insect vector responsible for its spread—makes trans-2-Hexen-1-ol a promising tool for an integrated pest and pathogen management strategy in stored products. researchgate.net

Environmental Chemistry and Atmospheric Fate

Gas-Phase Atmospheric Reactions

The primary removal pathways for trans-2-Hexen-1-ol (B124871) in the atmosphere are gas-phase reactions with key oxidants, including ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃).

The reaction between trans-2-Hexen-1-ol and ozone is initiated by the electrophilic addition of ozone across the C=C double bond. This process is a significant degradation pathway, contributing to the formation of secondary pollutants.

Kinetic studies have reported varying rate coefficients for this reaction. Two values measured for trans-2-hexen-1-ol are (0.60 ± 0.07) x 10⁻¹⁶ and (1.66 ± 0.22) x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ at room temperature. researchgate.net For comparison, the rate constant for its isomer, cis-3-hexen-1-ol (B126655), was determined to be (6.4 ± 1.7) x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ at 296 ± 2 K. semanticscholar.org

The initial reaction of ozone with the double bond in trans-2-Hexen-1-ol forms a highly unstable primary ozonide. This intermediate rapidly decomposes, cleaving the carbon-carbon double bond. Based on this established mechanism, the expected first-generation products are butanal and glycolaldehyde.

While specific experimental yield data for trans-2-Hexen-1-ol ozonolysis are not extensively detailed in the cited literature, the general mechanism is well-understood. The decomposition of the primary ozonide follows two main pathways, each producing a carbonyl compound and a Criegee intermediate.

The decomposition of the primary ozonide from trans-2-Hexen-1-ol is expected to produce two distinct stabilized Criegee intermediates (SCIs):

Butanal oxide (CH₃CH₂CH₂CHOO)

Hydroxyacetaldehyde oxide (HOCH₂CHOO)

These biradical species are crucial in atmospheric chemistry as they can react with other atmospheric trace gases like SO₂, NO₂, and water vapor, or decompose unimolecularly to produce OH radicals, further influencing the oxidative capacity of the troposphere. The Criegee intermediate bearing the hydroxyl group may be particularly reactive and prone to rapid unimolecular decay.

During daylight hours, the reaction with the hydroxyl (OH) radical is the dominant atmospheric loss process for trans-2-Hexen-1-ol. The high reactivity is due to the presence of the C=C double bond, where OH addition is the primary reaction pathway.

A study by Davis and Burkholder (2011) determined the rate coefficient for the gas-phase reaction of OH radicals with (E)-2-hexen-1-ol (an alternate name for trans-2-hexen-1-ol) over a range of temperatures (243–404 K). copernicus.orgcopernicus.org The rate coefficient shows a negative temperature dependence, which is common for reactions involving OH addition to an unsaturated bond. copernicus.org At 297 K, the rate coefficient was measured to be (6.15 ± 0.75) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. copernicus.org

Nitrate Radical (NO₃): During the nighttime, in the absence of sunlight, the nitrate radical (NO₃) becomes a significant oxidant. The reaction proceeds primarily through the addition of the NO₃ radical to the double bond. For the related isomer cis-3-hexen-1-ol, the rate constant for its reaction with NO₃ has been determined to be (2.72 ± 0.83) x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 296 K. semanticscholar.org A study by Pfrang et al. (2006) also provides kinetic data for the reaction of trans-2-hexen-1-ol with NO₃ radicals. researchgate.net

Chlorine Atom (Cl): In marine or coastal areas, as well as in regions with industrial emissions, chlorine (Cl) atoms can be an important oxidant. However, specific kinetic data for the reaction between trans-2-Hexen-1-ol and Cl atoms are not available in the reviewed literature.

Ozonolysis Kinetics and Mechanisms

Tropospheric Lifetime and Atmospheric Impact

The atmospheric lifetime (τ) of trans-2-Hexen-1-ol is determined by the sum of its loss rates from reactions with each primary oxidant. It is calculated as τ = 1 / (k[X]), where 'k' is the reaction rate coefficient and [X] is the average atmospheric concentration of the oxidant.

Based on the available kinetic data, the tropospheric lifetimes of trans-2-Hexen-1-ol with respect to each major oxidant can be estimated:

Reaction with OH: With a rate constant of 6.15 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ and a typical global average OH concentration of 2 x 10⁶ molecules cm⁻³, the lifetime is approximately 2.7 hours . copernicus.org

Reaction with O₃: Using an average rate constant of 1.13 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ (average of the two reported values) and a typical O₃ concentration of 7 x 10¹¹ molecules cm⁻³, the lifetime is approximately 3.5 hours . researchgate.net

Reaction with NO₃: Using the rate constant for the isomer cis-3-hexen-1-ol (2.72 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹) and a typical nighttime NO₃ concentration of 5 x 10⁸ molecules cm⁻³, the lifetime is approximately 2.0 hours . semanticscholar.org

Interactive Data Tables

Table 1: Gas-Phase Reaction Rate Coefficients for trans-2-Hexen-1-ol and Related Isomers Press Run to view the interactive table.

| Reactant | Oxidant | Rate Coefficient (k) at ~298 K (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| trans-2-Hexen-1-ol | OH | (6.15 ± 0.75) x 10⁻¹¹ | copernicus.org |

| trans-2-Hexen-1-ol | O₃ | (0.60 - 1.66) x 10⁻¹⁶ | researchgate.net |

| cis-3-Hexen-1-ol | NO₃ | (2.72 ± 0.83) x 10⁻¹³ | semanticscholar.org |

| cis-3-Hexen-1-ol | OH | (1.08 ± 0.22) x 10⁻¹⁰ | semanticscholar.org |

| cis-3-Hexen-1-ol | O₃ | (6.4 ± 1.7) x 10⁻¹⁷ | semanticscholar.org |

Table 2: Estimated Atmospheric Lifetimes of trans-2-Hexen-1-ol Press Run to view the interactive table.

| Oxidant | Assumed Average Concentration (molecules cm⁻³) | Calculated Lifetime (τ) |

|---|---|---|

| OH (Daytime) | 2 x 10⁶ | ~2.7 hours |

| O₃ (24-hour) | 7 x 10¹¹ | ~3.5 hours |

| NO₃ (Nighttime) | 5 x 10⁸ | ~2.0 hours (based on cis-isomer data) |

Environmental Degradation Pathways in Different Media

The environmental fate of trans-2-hexen-1-ol is governed by a variety of degradation pathways that differ depending on the environmental medium. These pathways include atmospheric oxidation, and degradation processes in aquatic and soil environments. The structure of trans-2-hexen-1-ol, featuring a carbon-carbon double bond and a primary alcohol functional group, dictates its reactivity in these different media.

Atmospheric Degradation

The primary sink for trans-2-hexen-1-ol in the troposphere is expected to be its reaction with photochemically generated hydroxyl (OH) radicals. scielo.br The atmospheric chemistry of unsaturated alcohols is largely directed by the reactivity of the carbon-carbon double bond. scielo.bracs.org Reactions with ozone (O₃) and nitrate radicals (NO₃), particularly at night, as well as direct photolysis, may also contribute to its atmospheric removal, although data for trans-2-hexen-1-ol is limited in these areas.

Reaction with Hydroxyl Radicals (OH)

The gas-phase reaction with OH radicals is a significant degradation pathway for unsaturated alcohols. scielo.br For unsaturated alcohols, the reaction with OH radicals is the dominant chemical removal process in the atmosphere. scielo.br While specific product studies for the reaction of OH radicals with trans-2-hexen-1-ol are not extensively documented in the available literature, the primary mechanism is anticipated to involve the addition of the OH radical to the carbon-carbon double bond.

Reaction with Ozone (O₃)

Ozonolysis is a known degradation pathway for unsaturated organic compounds in the atmosphere. youtube.commasterorganicchemistry.comwikipedia.org The reaction involves the addition of ozone to the C=C double bond, forming a primary ozonide which then decomposes to form a carbonyl oxide (Criegee intermediate) and a carbonyl compound. youtube.commasterorganicchemistry.comwikipedia.org While specific studies on the ozonolysis of trans-2-hexen-1-ol are limited, the general mechanism of alkene ozonolysis suggests that it would be cleaved at the double bond, yielding smaller carbonyl compounds. youtube.commasterorganicchemistry.comwikipedia.org

Photolysis

Interactive Data Table: Atmospheric Degradation of Related Alcohols

While specific comprehensive data for trans-2-hexen-1-ol is limited, the following table presents kinetic data for the atmospheric degradation of other relevant unsaturated alcohols to provide context.

| Compound | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | Reference |

| cis-3-Hexen-1-ol | OH | (1.08 ± 0.22) x 10⁻¹⁰ | ~2.6 hours | mdpi.com |

| cis-3-Hexen-1-ol | O₃ | (6.4 ± 1.7) x 10⁻¹⁷ | ~4.3 hours | mdpi.com |

| 2-Ethyl-1-hexanol | OH | (1.13 ± 0.31) x 10⁻¹¹ | ~1 day | rsc.org |

| 2-Ethyl-1-hexanol | NO₃ | (2.93 ± 0.92) x 10⁻¹⁵ | ~1.3 years | rsc.org |

| 2-Ethyl-1-hexanol | Cl | (1.88 ± 0.25) x 10⁻¹⁰ | ~2.5 hours | rsc.org |

Atmospheric lifetimes are calculated based on typical atmospheric concentrations of oxidants: [OH] = 2 x 10⁶ molecules cm⁻³, [O₃] = 7 x 10¹¹ molecules cm⁻³, [NO₃] = 5 x 10⁸ molecules cm⁻³, and [Cl] = 1 x 10³ atoms cm⁻³.

Aquatic Degradation

In aquatic environments, the degradation of trans-2-hexen-1-ol is expected to occur through biodegradation, hydrolysis, and direct photolysis in water.

Biodegradation

Biodegradation is a key process for the removal of organic compounds from aquatic systems. It is anticipated that microorganisms present in water bodies can utilize trans-2-hexen-1-ol as a carbon source. The initial step in the biodegradation of alcohols often involves oxidation of the alcohol group. acs.org Specific studies on the biodegradation of trans-2-hexen-1-ol in freshwater or marine environments are not extensively available in the reviewed scientific literature.

Hydrolysis

Hydrolysis is a chemical transformation process where a molecule reacts with water. Allylic alcohols, such as trans-2-hexen-1-ol, can undergo hydrolysis, although this process is generally slow for alcohols under typical environmental pH and temperature conditions. nist.govgoogle.com The rate of hydrolysis can be influenced by pH, with catalysis by acid or base. nist.govclemson.edu However, for many organic compounds, hydrolysis is a minor degradation pathway compared to biodegradation. nist.gov

Photodegradation in Water

Sunlight can penetrate the upper layers of water bodies, leading to the photodegradation of dissolved chemical compounds. The double bond in trans-2-hexen-1-ol suggests potential for direct photolysis. However, specific data on the aquatic photolysis of trans-2-hexen-1-ol, including quantum yields and degradation products, are not well-documented in the available literature.

Soil Degradation

In the soil environment, the fate of trans-2-hexen-1-ol is influenced by degradation processes such as biodegradation and its mobility, which is governed by sorption to soil particles.

Biodegradation

Microbial degradation is a primary pathway for the removal of organic compounds in soil. Both aerobic and anaerobic microorganisms can contribute to the breakdown of organic substances. The OECD Test Guideline 307 provides a framework for assessing the aerobic and anaerobic transformation of chemicals in soil. nih.govymdb.ca It is expected that trans-2-hexen-1-ol would be susceptible to microbial degradation in soil, likely initiated by the oxidation of the alcohol functional group. However, specific studies on the aerobic and anaerobic biodegradation of trans-2-hexen-1-ol in different soil types are lacking in the reviewed literature.

Mobility and Sorption

Advanced Analytical Methodologies and Characterization in Research

Chromatographic Techniques for Complex Mixture Analysis

Chromatographic methods are indispensable for separating and analyzing the volatile components present in intricate mixtures, such as those found in food, beverages, and natural extracts. trans-2-Hexen-1-ol (B124871), often present in trace amounts, requires sensitive and selective techniques for its detection and characterization.

Headspace Solid-Phase Microextraction-Gas Chromatography (HS-SPME-GC)

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography (GC) is a widely adopted technique for the analysis of volatile and semi-volatile organic compounds. This method involves extracting analytes from the headspace of a sample (e.g., a food matrix) onto a coated fiber, which is then directly injected into the GC system. HS-SPME is favored for its solvent-free nature, simplicity, and high sensitivity, making it suitable for analyzing compounds like trans-2-Hexen-1-ol in complex matrices such as pears and Houttuynia cordata researchgate.netbiocrick.commdpi.commdpi.comwho.intresearchgate.net. Research has shown that HS-SPME-GC can effectively detect and quantify trans-2-Hexen-1-ol, with specific studies reporting its presence in pear cultivars mdpi.com. For instance, in the analysis of pear aroma, trans-2-Hexen-1-ol was detected in the Packham cultivar at a concentration of 0.50 ng/g mdpi.com. The method's ability to capture volatile compounds without extensive sample preparation is key to its application in flavor and aroma profiling.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile compounds. It combines the separation capabilities of GC with the identification power of MS, providing detailed information about the mass-to-charge ratio of ionized compounds. GC-MS is routinely used for volatile profiling in various matrices, including plant materials and food products. Studies have utilized GC-MS to identify trans-2-Hexen-1-ol as a constituent of Houttuynia cordata Thunb. researchgate.netwho.int and in the aroma of wooden aged Lourinhã brandies scielo.pt. In the analysis of olive oils, GC-MS has identified trans-2-Hexen-1-ol alongside other C6 compounds, which are recognized as "green leaf volatiles" contributing to herbaceous odors tandfonline.commdpi.com. For example, in the analysis of olive oils from different geographic regions in Turkey, trans-2-Hexen-1-ol was identified as one of the important alcohol compounds tandfonline.com. Furthermore, GC-MS is employed in conjunction with other techniques like GC-O for a more comprehensive aroma analysis mdpi.com.

Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Identification

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that couples GC separation with human sensory detection, allowing for the identification of aroma-active compounds that may be present at concentrations below the detection limits of conventional detectors. In GC-O, trained panelists sniff the effluent from the GC column and describe the perceived odors. This method is invaluable for understanding the sensory impact of individual volatile compounds. trans-2-Hexen-1-ol has been identified as an aroma-active compound in various matrices through GC-O. For instance, it was detected in the aroma of wooden aged Lourinhã brandies, contributing to its complex scent profile scielo.pt. In the analysis of sweet orange fruit juice and peel oil, GC-O identified trans-2-Hexen-1-ol as a potent low-level aroma-active compound that could not be quantified by GC-MS alone mdpi.com. This highlights the complementary nature of GC-O in elucidating the full sensory landscape of a sample.

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic and spectrometric techniques provide critical information for elucidating the molecular structure and studying the chemical behavior of compounds like trans-2-Hexen-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of organic molecules. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity, environment, and spatial arrangement of atoms within a molecule. For trans-2-Hexen-1-ol, NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is used to confirm its structure and purity. PubChem data includes spectral information, such as ¹H NMR shifts in CDCl₃, with characteristic peaks corresponding to the different protons in the molecule nih.gov. For example, ¹³C NMR data shows signals at approximately 129.28 ppm and 132.78 ppm for the olefinic carbons, and 63.39 ppm for the carbon bearing the hydroxyl group, confirming the presence of the double bond and the alcohol functionality nih.gov. NMR is essential for confirming the "trans" configuration of the double bond and the position of the hydroxyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy for Kinetic Studies

Fourier-Transform Infrared (FTIR) spectroscopy is a non-destructive technique used to identify functional groups within a molecule and to monitor chemical reactions. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations. FTIR is particularly useful for kinetic studies, where changes in the absorption bands over time can be correlated with the progress of a reaction. While direct kinetic studies of trans-2-Hexen-1-ol using FTIR are less commonly reported in the context of its aroma properties, FTIR is a standard technique for characterizing alcohols and alkenes. For instance, FTIR has been used to study the epoxidation of trans-2-hexen-1-ol, where changes in the infrared spectrum can monitor the disappearance of the hydroxyl group and the C=C double bond and the appearance of epoxide functionalities umd.eduillinois.eduresearchgate.netpreprints.org. FTIR can also be used to study the atmospheric reactions of compounds like trans-2-hexen-1-ol, for example, its reaction with chlorine atoms, where it can identify primary products like butanal and formic acid researchgate.netacs.org.

Compound List:

Mass Spectrometry (MS) for Product Identification and Quantification

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a cornerstone technique for the analysis of volatile organic compounds like trans-2-Hexen-1-Ol. GC-MS allows for the separation of complex mixtures and the subsequent identification and quantification of individual components based on their mass-to-charge ratio and fragmentation patterns nih.gov. This method has been instrumental in identifying trans-2-Hexen-1-Ol in diverse matrices, such as plant volatiles nih.gov and olive oil mdpi.com. For instance, a developed GC-MS method successfully analyzed 25 volatile compounds in Houttuynia cordata, including trans-2-Hexen-1-Ol, demonstrating linear behavior for analytes with high regression coefficients (r²) and good recoveries nih.gov. Proton Transfer Reaction-Mass Spectrometry (PTR-MS) is another MS-based technique employed for the detection of biogenic unsaturated alcohols, including trans-2-Hexen-1-Ol, by analyzing product ion distributions influenced by electric field parameters belnet.be. The ability of GC-MS to provide both qualitative and quantitative data makes it indispensable for research involving the characterization of natural products and the monitoring of chemical processes nih.govmdpi.com.

Table 1: Volatile Compounds Identified in Houttuynia cordata using GC-MS nih.gov

| Compound Name |

| α-pinene |

| Camphene (B42988) |

| β-pinene |

| 2-methyl-2-pentenal (B83557) |

| Myrcene (B1677589) |

| (+)-Limonene |

| Eucalyptol (B1671775) |

| trans-2-hexenal |

| γ-terpinene |

| cis-3-hexeneyl-acetate |

| 1-hexanol |

| α-pinene oxide |

| cis-3-hexen-1-ol |

| trans-2-Hexen-1-ol |

| Decanal (B1670006) |

| Linalool |

| Acetyl-borneol |

| β-caryophyllene |

| 2-undecanone (B123061) |

| 4-terpineol |

| Borneol |

| Decanol (B1663958) |

| Eugenol |

| Isophytol (B1199701) |

| Phytol (B49457) |

Chemosensory Detection Systems

Electroantennography (EAG) for Insect Olfactory Responses

Electroantennography (EAG) is a widely used technique to measure the integrated electrical response of insect antennae to volatile compounds, providing insights into olfactory perception and insect behavior. Research has demonstrated that trans-2-Hexen-1-Ol elicits significant EAG responses in various insect species, indicating its role as an olfactory cue. For instance, in Aulacophora foveicollis (a pest), trans-2-Hexen-1-Ol induced high EAG stimulation in females, with responses varying dose-dependently ku.ac.bd. Studies on Plutella xylostella also utilized EAG to assess olfactory responses, using trans-2-Hexen-1-Ol as a control compound known to evoke significant electrophysiological responses nih.gov. Similarly, Aedes albopictus females exhibited dose-dependent EAG responses to trans-2-Hexen-1-Ol, although higher doses sometimes led to a slight decline in response nih.gov. The technique is crucial for understanding how insects locate host plants, mates, or oviposition sites, with trans-2-Hexen-1-Ol often identified as a key attractant or repellent component ku.ac.bdnih.govfrontiersin.orgzgswfz.com.cnchemfaces.com.

Table 2: EAG Responses of Aulacophora foveicollis Females to trans-2-Hexen-1-ol ku.ac.bd

| Concentration (mg/mL) | Mean EAG Amplitude (%) | Standard Deviation (%) |

| 0.1 | 65.17 | 1.80 |

| 1.0 | 108.46 | 2.89 |

| 5.0 | 116.1 | 1.60 |

| 10.0 | 111.70 | 2.80 |

Electronic Noses (e.g., zNose) for Real-time Volatile Monitoring

Electronic noses (eNoses) offer a powerful tool for real-time monitoring and analysis of volatile organic compounds (VOCs) by employing an array of sensors that generate a characteristic "fingerprint" for different odor profiles. The zNose, a transportable gas chromatograph, has been utilized for continuously monitoring volatile emissions, including those related to trans-2-Hexen-1-Ol biocrick.comresearchgate.net. These systems are valuable for tracking the release kinetics of compounds from dispensers or for analyzing complex volatile mixtures in real-time. For example, the zNose has been used in studies involving the slow release of plant volatiles, such as trans-2-Hexen-1-al (closely related to trans-2-Hexen-1-Ol), from sol-gel dispensers, allowing researchers to monitor emission over time biocrick.comresearchgate.net. Furthermore, data analysis techniques like Principal Component Analysis (PCA) are often employed with eNoses to classify and differentiate complex volatile patterns, aiding in the identification of specific molecules or mixtures mdpi.com.

Advanced Optical Techniques for Reaction Monitoring

UV-Vis Spectroscopy for Enzyme Activity Assays

UV-Vis spectroscopy is a vital optical technique for monitoring enzyme activity, particularly when the enzymatic reaction involves changes in chromophores or the production of colored products. This method is frequently employed in studies investigating metabolic pathways that yield volatile compounds like trans-2-Hexen-1-Ol. For instance, the lipoxygenase (LOX) pathway, which converts fatty acids into C6 aldehydes and alcohols such as trans-2-Hexen-1-ol, is often studied using UV-Vis to monitor the activity of enzymes like lipoxygenases mdpi.comuniba.it. Specifically, the activity of alcohol oxidases (AAOs) that convert alcohols to aldehydes can be measured spectrophotometrically. In one study, the activity of PeAAOx was determined using UV-Vis spectroscopy by monitoring the oxidation of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) by horseradish peroxidase (POD) in the presence of hydrogen peroxide, a byproduct of alcohol oxidation beilstein-journals.org. While the direct substrate in this specific assay was trans-2-hex-2-enol, the methodology is directly applicable to enzymes that process trans-2-Hexen-1-Ol, such as the oxidation of trans-2-Hexen-1-Ol to trans-2-hexenal by P. eryngii AAO nih.gov. UV-Vis spectroscopy is also used to determine enzyme properties such as optimal pH and temperature, and to analyze the spectral characteristics of enzyme cofactors like FAD uniba.itnih.gov.

Compound List

trans-2-Hexen-1-Ol

trans-2-hexen-1-al

hexanal

cis-3-hexen-1-ol

cis-3-hexenyl acetate

1-hexanol

trans-2-hexenal

linalool

α-pinene

camphene

β-pinene

2-methyl-2-pentenal

myrcene

(+)-limonene

eucalyptol

γ-terpinene

α-pinene oxide

decanal

acetyl-borneol

β-caryophyllene

2-undecanone

4-terpineol

borneol

decanol

eugenol

isophytol

phytol

trans-2-methyl-2-pentenoic acid

2-octenoic acid

β-bisabolol

β-caryophyllene

(E)-2-methylbutanal oxime

β-pinene

(Z)-3-hexenyl acetate

(E)-ocimene

(R)-linalool

DMNT

methyl salicylate (B1505791)

(E)-(1R,9S)-caryophyllene

TMTT

trans-11-tetradecen-1-yl acetate

cis-jasmone

(E)-β-farnesene (EBF)

2-ethyl-1-hexanol

methyl linoleate (B1235992)

ocimene

ethyl acetate

butyl acetate

γ-decalactone

δ-decalactone

2-hexene (B8810679) aldehyde

4-methylpentan-2-one

Ethyl propionate (B1217596)

3-methylbutanoic acid

pentanoic acid

2-chlorohexenal

2-hexenoic acid

penicillin G

NaHSO3

veratryl alcohol

cinnamyl alcohol

trans,trans-2,4-hexadien-1-ol (B92815)

veratraldehyde

trans,trans-2,4-hexadienal

2,4-dimethoxy benzaldehyde

vanillin

3-aminobenzyl alcohol

HMF

(S)-perillyl alcohol

methyl hexanoate

trans-2-hexen-1-ol acetate

methyl butyrate

hexan-1-ol

3-methylbutan-1-ol

linoleic acid

linolenic acid

p-coumaric acid

quercetin (B1663063) 3-O-glucoside

quercetin

gallic acid

syringic acid

t-caftaric acid

syringol

ferulic acid

p-coumaric acid

quercetin 3-O-glucoside

rutin

quercetin

kaempferol

feruloyl-CoA

16-hydroxypalmitic acid

p-coumaroyl-CoA

benzoyl-CoA

caffeoyl-CoA

Computational and Theoretical Studies of Trans 2 Hexen 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental chemical nature of trans-2-Hexen-1-ol (B124871). These calculations provide detailed information about the molecule's electronic characteristics, preferred three-dimensional shapes, and the mechanisms of its reactions.

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations have been used to determine key descriptors for trans-2-Hexen-1-ol that predict its chemical behavior. acs.orgchemrxiv.org For instance, the global electrophilicity (ω) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial parameters. acs.orgacs.org A lower ELUMO value indicates a higher susceptibility to nucleophilic attack, a key aspect of its reaction chemistry.

Computational studies have quantified these electronic properties for trans-2-Hexen-1-ol, often in the context of developing Quantitative Structure-Toxicity-Relationship (QSTR) models. chemrxiv.orgacs.org These models correlate calculated molecular descriptors with observed biological activity. chemrxiv.org

Table 1: Calculated Quantum Chemical Descriptors for trans-2-Hexen-1-ol

| Descriptor | Value | Method | Reference |

| Electrophilicity (ω) | 0.1576 eV | Not Specified | acs.org |

| Energy of LUMO (ELUMO) | 0.2322 au | Not Specified | acs.org |

| Electrophilicity (ω) | 0.4642 | Not Specified | chemrxiv.org |

| Total Energy | -54.753 | PM3 | acs.org |

| Absolute Hardness (η) | 5.323 | PM3 | acs.org |

| Electronegativity (χ) | -4.301 | PM3 | acs.org |

This table presents a compilation of quantum chemical descriptors for trans-2-hexen-1-ol as reported in the literature. The values provide insight into the molecule's electronic properties and potential reactivity.

Conformational analysis, another critical area of computational study, seeks to identify the most stable three-dimensional arrangements of a molecule. For a flexible molecule like trans-2-Hexen-1-ol, multiple conformers exist due to rotation around its single bonds. The standard computational approach involves an initial scan of the conformational space using computationally less expensive methods like molecular mechanics (e.g., MMFF), followed by geometry optimization of the low-energy candidates using higher-level DFT methods (e.g., B3LYP/6-31G(d)). All-atom molecular dynamics simulations have also been employed to study the flexibility of oligomers containing trans-2-hexen-1-ol units, confirming the significant conformational freedom of its backbone. tue.nl

Quantum chemical calculations are essential for mapping the detailed step-by-step mechanisms of chemical reactions involving trans-2-Hexen-1-ol. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a potential energy surface that describes the most likely path a reaction will follow.

Key reaction pathways studied computationally include:

Epoxidation: The conversion of the double bond in trans-2-Hexen-1-ol to an epoxide is a significant transformation. researchgate.net DFT studies have been used to investigate the mechanism, which can involve the direct electrophilic attack of a peroxo group on the double bond. acs.org These studies focus on locating the transition states and calculating the activation barriers for the oxygen transfer step. acs.orgillinois.edu The reaction mechanism and the nature of the active oxidizing species (e.g., metal-peroxo or metal-hydroperoxo intermediates) can be elucidated. illinois.edu For example, in catalytic epoxidation, trans-2-hexen-1-ol can achieve high conversion (96%) and selectivity (99%). acs.orgresearchgate.net

Ozonolysis: In the atmosphere, trans-2-Hexen-1-ol reacts with ozone. researchgate.net Theoretical studies help to characterize the intermediates, such as the primary ozonide and subsequent Criegee intermediates, and the transition states connecting them. researchgate.netresearchgate.net Quantum chemistry calculations support experimental findings that the position of the hydroxyl group relative to the double bond strongly influences the reaction rate. researchgate.net